

Physicochemical properties of Acid-PEG3-mono-methyl ester

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Compound of Interest

Compound Name: Acid-PEG3-mono-methyl ester

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An In-depth Technical Guide to the Physicochemical Properties of **Acid-PEG3-mono-methyl ester**

Introduction

Acid-PEG3-mono-methyl ester is a heterobifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring a three-unit polyethylene glycol (PEG) chain with a terminal carboxylic acid and a methyl ester, provides a versatile platform for bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the distinct terminal groups allow for sequential, controlled chemical reactions.^{[4][5][6]} This guide provides a comprehensive overview of its physicochemical properties, applications, and relevant experimental protocols.

Core Physicochemical Properties

The fundamental properties of **Acid-PEG3-mono-methyl ester** are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	References
CAS Number	1807505-26-5	[1][4][7][8]
Chemical Formula	C ₁₁ H ₂₀ O ₇	[1][4][7][8]
Molecular Weight	264.27 g/mol	[1][7][8][9]
Exact Mass	264.1209	[7]
IUPAC Name	3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid	[10][11]
Appearance	Colorless to light yellow liquid	[1]
Density (Predicted)	1.162 ± 0.06 g/cm ³	[1][12]
Boiling Point (Predicted)	396.7 ± 32.0 °C	[12]
pKa (Predicted)	4.27 ± 0.10	[12]
SMILES	COC(=O)CCOCCOCCOCCC(=O)O	[7][8][9]

Solubility and Stability

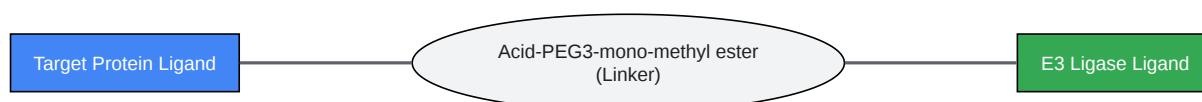
Acid-PEG3-mono-methyl ester is soluble in dimethyl sulfoxide (DMSO) at concentrations of 100 mg/mL or higher.[1] The hydrophilic PEG3 chain also enhances its solubility in aqueous media.[4] For optimal stability, it should be stored at -20°C for long-term use (months to years) and at 0-4°C for short-term storage (days to weeks).[1][4][7] When stored correctly, the shelf life can exceed three years.[7]

Chemical Reactivity and Applications

Acid-PEG3-mono-methyl ester is a heterobifunctional linker, meaning it has two different reactive functional groups. This allows for a stepwise conjugation strategy. The carboxylic acid terminus can react with primary amines in the presence of coupling agents, while the methyl ester serves as a protected carboxyl group that can be deprotected via hydrolysis for subsequent reactions.[2][4]

Application in PROTAC Synthesis

This molecule is frequently used as an alkyl/ether-based linker in the synthesis of PROTACs.[1][3][13] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][14] The linker's length and composition are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

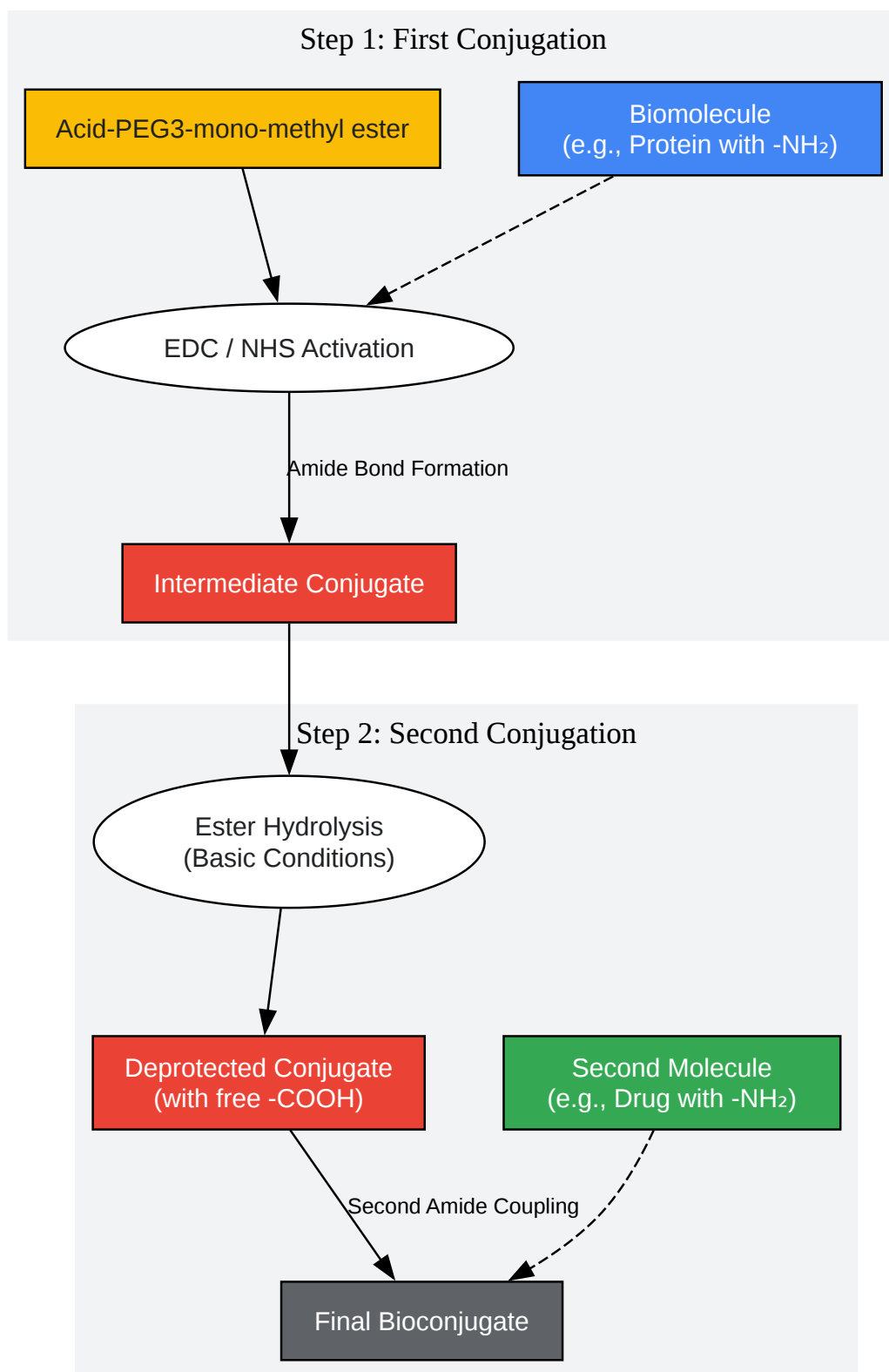


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Caption: General structure of a PROTAC utilizing a PEG linker.

Application in Bioconjugation and Drug Delivery

The linker is used for PEGylation, a process that improves the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules such as peptides, proteins, and small molecules.[5] PEGylation can enhance solubility, increase circulation half-life, and reduce immunogenicity.[5] The bifunctional nature of the linker allows for the creation of antibody-drug conjugates (ADCs) or for attaching drugs to nanocarriers.[2][7]



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Caption: Stepwise workflow for creating a bioconjugate.

Experimental Protocols

The following sections provide detailed methodologies for the reaction and analysis of **Acid-PEG3-mono-methyl ester**.

Amide Coupling of the Carboxylic Acid Terminus

This protocol describes the conjugation of the linker's carboxylic acid group to a molecule containing a primary amine, using EDC and NHS chemistry.[\[6\]](#)[\[15\]](#)

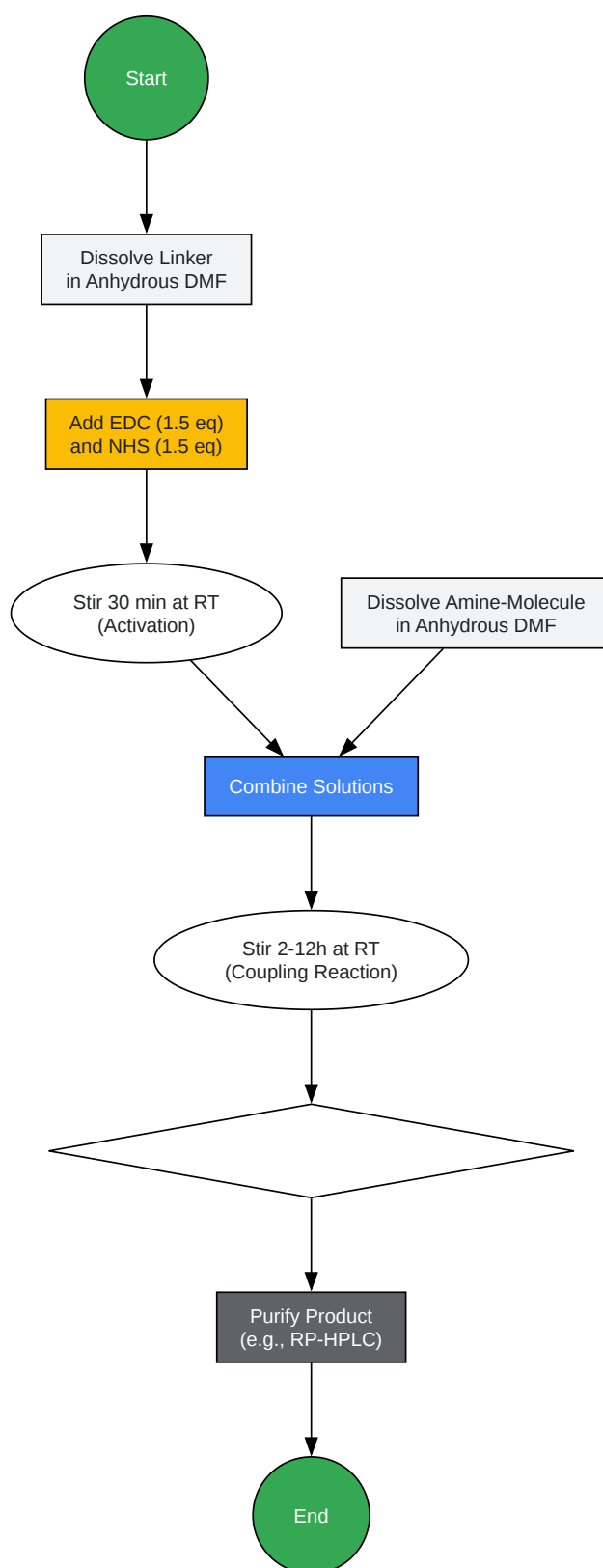
Materials:

- **Acid-PEG3-mono-methyl ester**
- Amine-containing molecule (e.g., peptide, small molecule)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- N,N-Diisopropylethylamine (DIPEA) (optional)
- Purification system (e.g., HPLC)

Procedure:

- **Activation:** Dissolve **Acid-PEG3-mono-methyl ester** in anhydrous DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid by forming an NHS ester.
- **Conjugation:** In a separate vial, dissolve the amine-containing molecule in anhydrous DMF.
- Add the solution of the amine-containing molecule to the activated linker mixture. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

- Stir the reaction at room temperature for 2-12 hours.
- Monitoring: Monitor the reaction progress using HPLC or LC-MS to check for the consumption of starting materials and the formation of the product.
- Workup and Purification: Once the reaction is complete, the crude product can be purified using an appropriate method, typically reverse-phase HPLC.[15]



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Caption: Experimental workflow for amide bond formation.

Characterization by HPLC

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of the linker and monitoring reaction progress. Due to the lack of a strong UV chromophore in the PEG backbone, detection at low UV wavelengths is required.^[16] The following is a representative method adapted from protocols for similar PEG esters.^{[16][17]}

Parameter	Specification
System	HPLC with gradient pump, autosampler, and UV detector
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	Linear gradient, e.g., 5% to 95% Mobile Phase B over 20-30 minutes
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	210 nm
Injection Volume	10 µL
Sample Preparation	Dissolve sample in Mobile Phase A or the initial mobile phase composition. Filter through a 0.45 µm filter before injection.

Characterization by Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity of the linker and its conjugates by providing accurate molecular weight information.^[17]

Instrumentation: LC-MS system with an electrospray ionization (ESI) source. Mobile Phases: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly

used, as formic acid is more compatible with MS than TFA. Analysis: The resulting mass spectrum will show the $[M+H]^+$, $[M+Na]^+$, or other adduct ions of the compound, allowing for confirmation of its molecular weight. For conjugates, ESI-MS can confirm successful coupling by identifying the mass of the final product.^[18]

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